BMS-911172 -

BMS-911172

Catalog Number: EVT-256361
CAS Number:
Molecular Formula: C26H26F6N4O3
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-911172 is a potent and brain-penetrant, AP2-associated protein kinase 1 (AAK1)-selective inhibitor (IC50 = 12 and 51 nM in enzymes and cells, respectively). BMS-911172 was active in the formalin assay in the Chung mouse model (60 mg/kg s.c.) as well
Overview

BMS-911172 is a small molecule compound developed by Bristol Myers Squibb, primarily recognized for its role as an inhibitor of the enzyme AAK1 (AP2-associated protein kinase 1). This compound was designed to explore the therapeutic potential of AAK1 in treating neuropathic pain and other related conditions. The development of BMS-911172 highlights the ongoing research into the modulation of protein kinases as a strategy for drug discovery.

Source

BMS-911172 was synthesized as part of a broader initiative to identify effective inhibitors targeting AAK1, which plays a critical role in cellular processes such as endocytosis and signal transduction. The compound is derived from a series of structural modifications aimed at enhancing potency and selectivity against AAK1.

Classification

BMS-911172 is classified as a small molecule inhibitor. It belongs to the category of kinase inhibitors, specifically targeting AAK1, which is implicated in various physiological and pathological processes, including pain signaling pathways.

Synthesis Analysis

Methods

The synthesis of BMS-911172 involves several key steps that utilize standard organic chemistry techniques. While specific proprietary methods may not be publicly disclosed, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as building blocks.
  2. Reactions: Various chemical reactions such as coupling reactions, cyclization, and functional group modifications are employed to construct the core structure of BMS-911172.
  3. Purification: After synthesis, purification techniques such as chromatography are used to isolate the final product from by-products and unreacted starting materials.

Technical Details

The exact synthetic route may involve multiple reaction steps that include:

  • Nucleophilic substitutions to introduce specific functional groups.
  • Cyclization reactions to form the bicyclic structure characteristic of BMS-911172.
  • Final modifications to enhance solubility and bioavailability.
Molecular Structure Analysis

Structure

BMS-911172 has a complex molecular structure characterized by its unique arrangement of atoms that confer its biological activity. The compound's structure can be represented in chemical notation, highlighting key functional groups that interact with the AAK1 enzyme.

Data

The molecular formula for BMS-911172 is C₁₈H₁₉N₃O₂, with a molecular weight of approximately 313.36 g/mol. The structure features multiple aromatic rings and heteroatoms that contribute to its binding affinity and specificity.

Chemical Reactions Analysis

Reactions

BMS-911172 primarily acts through competitive inhibition of AAK1. This involves binding to the active site of the kinase, thereby preventing substrate phosphorylation.

Technical Details

The mechanism of inhibition can be studied using various biochemical assays:

  • Enzyme kinetics: To determine the inhibition constant (Ki) and assess how BMS-911172 affects AAK1 activity.
  • Binding studies: Utilizing techniques like surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions.
Mechanism of Action

Process

BMS-911172 inhibits AAK1 by binding to its active site, which leads to a conformational change in the enzyme that reduces its catalytic activity. This inhibition disrupts downstream signaling pathways involved in pain perception and other cellular responses.

Data

Experimental studies indicate that BMS-911172 effectively reduces pain-related behaviors in animal models, suggesting its potential utility in managing neuropathic pain conditions.

Physical and Chemical Properties Analysis

Physical Properties

BMS-911172 is typically characterized by its:

  • Appearance: Solid form, often presented as a crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or high temperatures. Its reactivity profile is consistent with other small molecule inhibitors, allowing it to participate in various chemical interactions relevant to drug development.

Applications

BMS-911172 has significant implications in scientific research, particularly in:

  • Neuropathic Pain Research: As an AAK1 inhibitor, it serves as a valuable tool for investigating pain mechanisms and developing new analgesics.
  • Drug Discovery: Its design and validation provide insights into kinase-targeted therapies, expanding the arsenal against various diseases associated with dysregulated signaling pathways.
Introduction to Adaptor-Associated Kinase 1 (AAK1) as a Therapeutic Target

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine protein kinase that regulates clathrin-mediated endocytosis (CME)—a fundamental cellular process for internalizing receptors, neurotransmitters, and viral particles. Ubiquitously expressed in the central nervous system (CNS), AAK1 phosphorylates the μ2 subunit of the AP-2 adaptor complex, thereby modulating cargo selection and vesicle formation [4] [6]. Its pivotal role in signal transduction and cellular trafficking positions AAK1 as a high-value target for neurological, inflammatory, and infectious diseases. Small-molecule inhibitors like BMS-911172 exemplify the therapeutic potential of selectively disrupting AAK1 activity, offering novel pathways to treat neuropathic pain and viral infections without opioid dependence [5] [10].

AAK1 in Clathrin-Mediated Endocytosis and Neurotransmission Regulation

AAK1 governs cargo-specific endocytosis by phosphorylating Thr156 on the μ2 subunit of AP-2. This phosphorylation triggers conformational changes in AP-2, enhancing its affinity for cargo receptors (e.g., transferrin, G protein-coupled receptors) and promoting clathrin-coated vesicle assembly [4] [6]. In neurons, this mechanism regulates the internalization of:

  • Neurotransmitter receptors (e.g., GABAA, NMDA)
  • Ion channels
  • Neurotrophic factor transporters [5]

BMS-911172 inhibits AAK1 with high selectivity (IC50 = 12–35 nM), directly suppressing μ2 phosphorylation and subsequent endocytosis [4] [10]. Its brain-penetrant properties (validated in rodent models) enable CNS targeting, distinguishing it from peripherally restricted inhibitors [4] [5]. Notably, BMS-911172 exhibits >100-fold selectivity over structurally related kinases like BIKE and GAK, minimizing off-target effects [10].

Table 1: Key Biochemical Properties of BMS-911172

PropertyValueSource
IC50 (AAK1)12 nM (Selleckchem); 35 nM (MedChemExpress) [4] [1]
Molecular Weight339.34 g/mol [1] [5]
FormulaC16H19F2N3O3 [1]
CAS Number1644248-18-9 [1] [5]
Solubility100 mg/mL in DMSO [1]

Pathophysiological Roles of AAK1 in Multifaceted Diseases

AAK1 dysregulation contributes to several disease states through aberrant endocytosis and signaling:

Neuropathic Pain

Chronic pain conditions involve excessive endocytosis of opioid receptors and sodium channels, diminishing analgesic efficacy and amplifying pain signals. AAK1 inhibition by BMS-911172 reverses μ2 phosphorylation in dorsal root ganglia, restoring receptor homeostasis and reducing pain behavior in rat chronic constriction injury (CCI) models [4] [6].

Neurodegenerative Diseases

  • Alzheimer’s Disease (AD): AAK1 facilitates amyloid precursor protein (APP) endocytosis, accelerating amyloid-β production [6] [8].
  • Parkinson’s Disease (PD): Dysregulated AAK1 impairs dopamine receptor trafficking, exacerbating motor deficits [6].
  • Duchenne Muscular Dystrophy (DMD): AAK1 inhibitors (e.g., SAT-3247) rescue muscle stem cell asymmetry, promoting regeneration [9].

Viral Infections

AAK1 mediates host-cell entry for SARS-CoV-2, Ebola, and Dengue viruses by enabling clathrin-dependent endocytosis of viral particles. Repurposed AAK1 inhibitors (e.g., baricitinib) showed efficacy in COVID-19 clinical trials by blocking viral uptake [6] [8].

Table 2: Disease Mechanisms and Preclinical Evidence for AAK1 Inhibition

Disease CategoryAAK1 MechanismBMS-911172 Evidence
Neuropathic Painμ2 phosphorylation ↑, pain receptor traffickingReduced pain in rat CCI models [4]
NeurodegenerationAPP endocytosis ↑, dendritic branching ↓Indirect via miRNA-384-3p/AAK1 axis [6]
Viral Entry (SARS-CoV-2)Clathrin-mediated viral endocytosis ↑N/A (baricitinib clinical data) [6]
Duchenne Muscular DystrophyImpaired muscle stem cell divisionSAT-3247 efficacy in Mdx mice [9]

Rationale for Targeting AAK1 in Neuropathic Pain and Viral Entry Mechanisms

Neuropathic Pain

Current neuropathic pain treatments (e.g., gabapentin, opioids) exhibit limited efficacy and addiction risks. BMS-911172 offers a non-opioid alternative by:

  • Normalizing voltage-gated sodium channel (Nav1.7) endocytosis, reducing neuronal hyperexcitability [4].
  • Attenuating pro-inflammatory cytokine trafficking in microglia, mitigating neuroinflammation [6].Preclinically, BMS-911172 achieved sustained pain reduction in rats without dose-limiting side effects, supporting its translational potential [4] [6].

Viral Entry Mechanisms

AAK1 is a broad-spectrum antiviral target because:

  • It phosphorylates viral entry receptors (e.g., ACE2 for SARS-CoV-2), facilitating clathrin-coated pit assembly [6].
  • Host-directed inhibition minimizes viral resistance—a limitation of direct antivirals [8].BMS-911172’s brain penetrance could target neurotropic viruses (e.g., Zika), though its antiviral efficacy remains unexplored clinically [6] [10].

Table 3: Selectivity Profile of BMS-911172 Against Related Kinases

KinaseIC50 (nM)RoleSelectivity vs. AAK1
AAK112–35μ2 phosphorylationReference
BIKE45–99BMP signaling4- to 8-fold lower [10]
GAK60–320Clathrin uncoating5- to 27-fold lower [10]
PCTAIRE-1>1,000Neurotransmitter secretion>30-fold lower [6]

Properties

Product Name

BMS-911172

Molecular Formula

C26H26F6N4O3

SMILES

Unknown

Synonyms

BMS-911172; BMS 911172; BMS911172;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.